molecular formula C13H9Br2N3O B5912801 5-bromo-N'-(4-bromobenzylidene)nicotinohydrazide

5-bromo-N'-(4-bromobenzylidene)nicotinohydrazide

Katalognummer B5912801
Molekulargewicht: 383.04 g/mol
InChI-Schlüssel: GNYHJJQLQPKPNS-FMQZQXMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-N'-(4-bromobenzylidene)nicotinohydrazide, also known as BBH, is a chemical compound that has been widely used in scientific research. BBH is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis.

Wirkmechanismus

5-bromo-N'-(4-bromobenzylidene)nicotinohydrazide inhibits PTP1B by binding to the catalytic site of the enzyme and preventing its dephosphorylation activity. This leads to an increase in the phosphorylation of insulin receptor substrate-1 (IRS-1) and activation of downstream signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. The activation of these pathways results in improved insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue.
Biochemical and Physiological Effects:
5-bromo-N'-(4-bromobenzylidene)nicotinohydrazide has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. 5-bromo-N'-(4-bromobenzylidene)nicotinohydrazide treatment also leads to a decrease in body weight, adiposity, and hepatic steatosis. 5-bromo-N'-(4-bromobenzylidene)nicotinohydrazide has been shown to improve lipid metabolism by reducing triglyceride and cholesterol levels in the liver and plasma. 5-bromo-N'-(4-bromobenzylidene)nicotinohydrazide has also been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines in adipose tissue and liver.

Vorteile Und Einschränkungen Für Laborexperimente

5-bromo-N'-(4-bromobenzylidene)nicotinohydrazide is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for investigating the role of PTP1B in various physiological processes. 5-bromo-N'-(4-bromobenzylidene)nicotinohydrazide has been shown to be effective in improving insulin sensitivity and glucose homeostasis in animal models of diabetes, which makes it a potential therapeutic agent for the treatment of diabetes and obesity. However, 5-bromo-N'-(4-bromobenzylidene)nicotinohydrazide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

5-bromo-N'-(4-bromobenzylidene)nicotinohydrazide has shown promising results in animal models of diabetes and obesity, and further research is needed to determine its potential as a therapeutic agent for the treatment of these diseases. Future studies should investigate the long-term effects of 5-bromo-N'-(4-bromobenzylidene)nicotinohydrazide treatment on glucose and lipid metabolism, as well as its safety and tolerability in humans. 5-bromo-N'-(4-bromobenzylidene)nicotinohydrazide should also be tested in combination with other drugs that target different pathways involved in diabetes and obesity to determine its potential synergistic effects. Finally, 5-bromo-N'-(4-bromobenzylidene)nicotinohydrazide should be tested in animal models of other diseases, such as cancer and neurodegenerative diseases, to determine its potential therapeutic applications beyond diabetes and obesity.

Synthesemethoden

The synthesis of 5-bromo-N'-(4-bromobenzylidene)nicotinohydrazide involves the condensation of 4-bromobenzaldehyde with nicotinic acid hydrazide in the presence of a brominating agent. The reaction yields 5-bromo-N'-(4-bromobenzylidene)nicotinohydrazide as a yellow solid with a melting point of 212-214°C. The purity of 5-bromo-N'-(4-bromobenzylidene)nicotinohydrazide can be determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

Wissenschaftliche Forschungsanwendungen

5-bromo-N'-(4-bromobenzylidene)nicotinohydrazide has been extensively used in scientific research as a PTP1B inhibitor. PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. 5-bromo-N'-(4-bromobenzylidene)nicotinohydrazide has been used to investigate the role of PTP1B in various physiological processes, including glucose metabolism, lipid metabolism, and inflammation.

Eigenschaften

IUPAC Name

5-bromo-N-[(Z)-(4-bromophenyl)methylideneamino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2N3O/c14-11-3-1-9(2-4-11)6-17-18-13(19)10-5-12(15)8-16-7-10/h1-8H,(H,18,19)/b17-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYHJJQLQPKPNS-FMQZQXMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC(=CN=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N\NC(=O)C2=CC(=CN=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[(Z)-(4-bromophenyl)methylideneamino]pyridine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.